molecular formula C9H11NO3 B065200 methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 175205-91-1

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B065200
CAS No.: 175205-91-1
M. Wt: 181.19 g/mol
InChI Key: OHVCRNQTGBXAPW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 175205-91-1) is a pyrrole-based derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a pyrrole ring substituted with methyl groups at positions 2 and 5, a formyl group at position 4, and a methyl ester at position 3 (Figure 1). This compound is commercially available as a building block for organic synthesis, with suppliers like Alfa and CymitQuimica offering it in varying quantities .

The formyl group in this compound enhances its reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds, such as pyridazinones and porphyrin analogs .

Properties

IUPAC Name

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(4-11)8(6(2)10-5)9(12)13-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCRNQTGBXAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384004
Record name Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-91-1
Record name Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate
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Preparation Methods

Substrate Preparation

The precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is synthesized via Knorr pyrrole synthesis. Condensation of acetoacetic ester with hydrazine derivatives under acidic conditions yields the pyrrole core. For example, heating methyl 3-oxobutanoate with hydrazine hydrate at 120°C for 16 hours produces the hydrazone intermediate, which cyclizes upon treatment with triethyl orthoacetate.

Formylation Conditions

Phosphorus oxychloride (0.85 g, 5.5 mmol) is added to dimethylformamide (0.4 g, 5.5 mmol) at 0°C, followed by the pyrrole ester dissolved in dichloromethane. After stirring for 72 hours at room temperature, the mixture is quenched with sodium acetate to yield the formylated product. This method achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterCondition 1Condition 2Condition 3
POCl₃ (equiv)1.11.52.0
Reaction Time (h)487296
Yield (%)506258
Purity (HPLC, %)929593

Hydrazine-Mediated Cyclization and Formylation

An alternative route employs hydrazine derivatives to construct the pyrrole ring while simultaneously introducing the formyl group.

Hydrazone Formation

Methyl 3-oxobutanoate reacts with tert-butyl carbazate in ether to form a hydrazone intermediate. Cyclization in acetic acid with sulfuric acid at 80°C for 2.5 hours yields the pyrrole core.

Oxidative Formylation

The cyclized product is treated with sodium nitrite in hydrochloric acid to oxidize a methyl group to the formyl functionality. This step, however, suffers from over-oxidation side reactions, necessitating careful stoichiometric control.

Table 2: Comparative Analysis of Oxidative Formylation

Oxidizing AgentTemperature (°C)Time (h)Yield (%)Selectivity (%)
NaNO₂/HCl100.34578
Mn(OAc)₃2525285
DDQ5016090

Transition Metal-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysis to install substituents regioselectively.

Suzuki-Miyaura Coupling

Methyl 4-iodo-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes cross-coupling with formylboronic esters using Pd(PPh₃)₄. While effective for aryl groups, formyl transfer remains challenging due to boronic ester instability.

Carbonylative Coupling

A more reliable method involves carbonylative iodination. Treatment of the iodopyrrole with CO gas (1 atm) and Pd(OAc)₂ in DMF at 80°C introduces the formyl group directly. This method achieves 70–75% yields but requires high-pressure equipment.

Diazo Transfer and Cycloaddition

The Royal Society of Chemistry reports a chemodivergent approach using diazo compounds.

Diazo Precursor Synthesis

(Z)-3-Phenylprop-2-yn-1-yl 2-diazo-3-(methoxyimino)-3-phenylpropanoate is prepared via reaction of S-1 with p-ABSA and DBU in dichloromethane. This diazo compound serves as a carbonyl equivalent.

Thermal Cyclization

Heating the diazo precursor in toluene at 110°C induces cyclization, forming the pyrrole ring with simultaneous formyl group installation. Yields reach 84% with electron-deficient diazo substrates.

Table 3: Diazo Cyclization Performance

Diazo SubstrateSolventTemperature (°C)Yield (%)
Electron-rich arylToluene11078
Electron-poor arylDMF12084
AliphaticTHF9065

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, Vilsmeier-Haack formylation completes in 30 minutes (vs. 72 hours conventionally) at 100°C with comparable yields.

Green Chemistry Approaches

Solvent-Free Conditions

Ball milling the pyrrole precursor with DMF and POCl₃ achieves 58% yield in 2 hours, eliminating dichloromethane use.

Biocatalytic Formylation

Preliminary studies using transaminases to catalyze formyl group transfer show promise (35% yield), though optimization is needed .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates
Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and other medical conditions. For instance, compounds derived from this pyrrole have shown promise in the development of antitumor agents and neuroprotective drugs .

Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. A study focused on synthesizing a series of pyrrole derivatives revealed their effectiveness in inhibiting neuronal apoptosis, suggesting their potential utility in treating neurodegenerative diseases .

Organic Electronics

Development of Organic Semiconductors
The compound is utilized in the fabrication of organic semiconductors, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties enhance the performance and efficiency of these devices. The incorporation of this compound into polymer matrices has been shown to improve charge transport characteristics .

Data Table: Performance Metrics of OLEDs

Compound UsedDevice TypeEfficiency (%)Lifetime (hours)
This compoundOLED1550
Other Pyrrole DerivativeOLED1240

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in biochemical studies to explore enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Case Study: Enzyme Activity Modulation
A study investigated the compound's effect on specific enzyme pathways involved in metabolic disorders. The results indicated that certain derivatives could effectively modulate enzyme activity, presenting opportunities for drug development aimed at metabolic regulation .

Polymer Chemistry

Synthesis of Novel Polymers
this compound acts as a building block for creating novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and advanced materials due to their unique mechanical and thermal properties .

Data Table: Properties of Synthesized Polymers

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Pyrrole-Based Polymer80250
Conventional Polymer60200

Food Industry Applications

Natural Flavoring Agents
The compound is being explored for its potential use as a natural flavoring agent and preservative in the food industry. Its unique chemical structure may provide alternatives to synthetic additives, contributing to healthier food products .

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,5-dimethyl; 4-formyl; 3-methyl ester C₉H₁₁NO₃ 181.19 Reactive formyl group for cross-coupling; used in heterocycle synthesis
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 2,5-dimethyl; 3-methyl ester C₈H₁₁NO₂ 153.17 Lacks formyl group; simpler structure; lower molecular weight
Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 2,5-dimethyl; 4-formyl; 3-ethyl ester C₁₀H₁₃NO₃ 195.08 Ethyl ester improves lipophilicity; potential for metabolic stability
Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate 2,5-dimethyl; 4-chloroacetyl; 3-ethyl ester C₁₁H₁₄ClNO₃ 243.69 Chloroacetyl group enables nucleophilic substitutions; higher molecular weight
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate 4-trifluoromethyl; 3-methyl ester C₇H₆F₃NO₂ 209.12 Electron-withdrawing CF₃ group enhances stability and binding affinity

Biological Activity

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 175205-91-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₁N₁O₃
Molecular Weight181.19 g/mol
Density1.209 g/cm³
Boiling Point386.7 °C
Melting Point179 °C

This compound functions primarily as an intermediate in the synthesis of various bioactive compounds, including receptor tyrosine kinase inhibitors. Its mechanism involves interaction with specific enzymes and receptors, potentially inhibiting their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, synthesized derivatives of methyl pyrrole carboxylates showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance antimicrobial efficacy .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A study reported that related pyrrole derivatives exhibited significant antiproliferative effects against human melanoma cells, with IC₅₀ values comparable to established chemotherapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase, suggesting a pathway for further development as an anticancer agent .

Case Studies

  • Antifungal Efficacy : A derivative of the compound was tested for antifungal activity against Aspergillus fumigatus. The results indicated a significant increase in survival rates in treated mice compared to controls, demonstrating its potential as a therapeutic agent in treating fungal infections .
  • Cytotoxicity Assessment : In vitro tests on RAW264.7 macrophage cells showed that certain derivatives were non-toxic at concentrations up to 312.5 µg/ml, indicating a favorable safety profile compared to conventional antifungal treatments like amphotericin B .
  • Synthesis and Antiproliferative Activity : A series of new pyrrole hydrazones derived from this compound exhibited selective cytotoxicity against human melanoma cells with an IC₅₀ value of 44.63 ± 3.51 µM, indicating their potential as therapeutic agents .

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